4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
Description
The compound “4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone” is a hydrazone derivative featuring a purine-dione core substituted with a 2,3-dihydroxypropyl group at the 7-position and a 4-bromobenzaldehyde moiety at the hydrazone linkage.
Properties
IUPAC Name |
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN6O4/c1-22-13-12(14(26)20-16(22)27)23(7-11(25)8-24)15(19-13)21-18-6-9-2-4-10(17)5-3-9/h2-6,11,24-25H,7-8H2,1H3,(H,19,21)(H,20,26,27)/b18-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNFZFRQPJRPPK-NGYBGAFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a bromobenzaldehyde moiety linked to a hydrazone derived from a purine derivative. The presence of multiple functional groups suggests a diverse range of biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction between 4-bromobenzaldehyde and a hydrazone precursor derived from a purine. The process often utilizes reflux conditions in organic solvents like methanol or ethanol, yielding the desired hydrazone in moderate to high yields.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of hydrazone derivatives. For instance, compounds similar to 4-bromobenzaldehyde hydrazone have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. Table 1 summarizes findings on the antimicrobial efficacy of related hydrazones:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hydrazone A | Staphylococcus aureus | 15 µg/mL |
| Hydrazone B | Escherichia coli | 20 µg/mL |
| Hydrazone C | Bacillus subtilis | 12 µg/mL |
These results indicate that modifications in the hydrazone structure can enhance its antibacterial properties.
Anticancer Activity
The anticancer potential of 4-bromobenzaldehyde hydrazone has also been investigated. In vitro studies on various cancer cell lines have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 5 µM
- HeLa: 8 µM
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Antioxidant Activity
Hydrazones are known for their radical scavenging abilities. The DPPH assay has been employed to evaluate the antioxidant capacity of these compounds. Results indicate that 4-bromobenzaldehyde hydrazone demonstrates significant radical scavenging activity, comparable to standard antioxidants like Trolox.
The biological activity of 4-bromobenzaldehyde hydrazone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.
- Interaction with DNA : Some studies suggest that hydrazones can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
A notable case study involved the use of this compound in treating bacterial infections resistant to conventional antibiotics. The study showed that administration of the hydrazone led to a significant reduction in bacterial load in infected animal models.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 4-bromobenzaldehyde exhibit notable antimicrobial properties. For instance, studies have shown that certain hydrazone derivatives can effectively inhibit the growth of various bacterial strains. A pharmacological evaluation demonstrated that these compounds could be considered for developing new antimicrobial agents due to their structural diversity and biological activity.
Antidepressant Effects
The potential antidepressant effects of 4-bromobenzaldehyde have been explored in several studies. Complexes formed with salicylhydrazone derivatives have shown anxiolytic effects attributed to their neurotrophic properties enhanced by the bromine atom. This suggests that further investigation into the pharmacodynamics of these compounds could lead to new therapeutic options for mood disorders.
Anti-inflammatory Properties
Hydrazone derivatives have also been evaluated for their anti-inflammatory activities. In vitro studies indicate that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 4-bromobenzaldehyde derivatives is crucial for optimizing their pharmacological profiles. Various modifications to the hydrazone structure can significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution at the benzene ring | Alters binding affinity to biological targets |
| Variation in the hydrazone linkage | Influences stability and reactivity |
| Introduction of additional functional groups | Can enhance or reduce biological efficacy |
Case Study 1: Synthesis and Evaluation
A study conducted by Kömürcü et al. synthesized several hydrazones derived from 4-bromobenzaldehyde and evaluated their pharmacological properties through various assays. The results indicated that certain compounds exhibited promising activity against specific bacterial strains and showed potential as anti-inflammatory agents .
Case Study 2: Antidepressant Activity
Research by Coşkun et al. focused on the antidepressant potential of hydrazone complexes formed with 4-bromobenzaldehyde. The study utilized behavioral assays in animal models to assess anxiolytic effects, demonstrating that these compounds could modulate neurotransmitter levels effectively .
Chemical Reactions Analysis
Oxidation Reactions
The hydrazone group and aromatic system participate in oxidation reactions:
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Carbonyl oxidation : Treatment with KMnO₄ or H₂O₂ under acidic conditions oxidizes the hydrazone's imine bond (C=N) to a carbonyl group (C=O), yielding substituted purine derivatives.
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Aromatic ring oxidation : Strong oxidizing agents like HNO₃ introduce nitro groups at the para position relative to the bromine atom on the benzaldehyde moiety.
Reduction Reactions
The imine bond and bromine atom are susceptible to reduction:
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Hydrazone reduction : LiAlH₄ or NaBH₄ reduces the C=N bond to a C-N single bond, producing a substituted hydrazine.
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Debromination : Catalytic hydrogenation (H₂/Pd-C) replaces the bromine atom with hydrogen.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ (2 eq.) | Dry THF, 0°C to RT | 7-(2,3-dihydroxypropyl)-3-methylpurine hydrazine | |
| H₂ (1 atm)/Pd-C | Ethanol, RT | De-brominated benzaldehyde hydrazone |
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (SNAr):
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Halogen replacement : Reaction with NaOH/EtOH replaces bromine with hydroxyl groups.
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Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaOH (10%)/EtOH | Reflux, 6h | 4-hydroxybenzaldehyde hydrazone | |
| Pd(PPh₃)₄, PhB(OH)₂ | DME, 80°C | 4-phenylbenzaldehyde hydrazone |
Hydrolysis Reactions
The hydrazone bond cleaves under acidic or enzymatic conditions:
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Acid-catalyzed hydrolysis : HCl (1M) at reflux breaks the C=N bond, yielding 4-bromobenzaldehyde and the purine hydrazine .
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Enzymatic hydrolysis : Pig liver microsomes hydrolyze the hydrazone to aldehydes and hydrazides in NADPH-dependent reactions .
| Conditions | Catalyst | Products | Reference |
|---|---|---|---|
| HCl (1M), reflux | - | 4-bromobenzaldehyde + purine hydrazine | |
| Microsomes + NADPH | pH 7.4, 37°C | Aldehyde + hydrazide metabolites |
Cycloaddition and Conjugation
The hydrazone participates in dipolar cycloadditions:
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Diels-Alder reactions : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered heterocycles.
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Schiff base formation : Condenses with amines to generate stable imine-linked conjugates.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused tetracyclic purine derivative | |
| Aniline | Ethanol, RT | Benzylidene-aniline conjugate |
Biological Interaction Pathways
In metabolic studies, the compound undergoes N-oxide formation via cytochrome P450 enzymes, producing metabolites with modified bioactivity . This reaction occurs even in the absence of NADPH cofactors for brominated derivatives .
Key Structural Influences on Reactivity:
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Hydrazone group : Governs redox and hydrolytic stability.
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Bromine substituent : Directs electrophilic substitution and cross-coupling.
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Purine core : Enhances π-stacking in cycloadditions and modulates solubility.
This compound’s multifunctional design enables applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination polymers). Further studies exploring its catalytic and photochemical properties are warranted.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with three structurally related hydrazone derivatives, emphasizing substituent effects, molecular properties, and inferred bioactivity:
Key Observations:
Substituent Effects on Solubility :
- The target compound’s 2,3-dihydroxypropyl group introduces two hydroxyl groups, significantly enhancing its polarity compared to analogs with alkyl (e.g., 3-methylbutyl) or aromatic (e.g., 4-methylbenzyl) substituents. This suggests superior aqueous solubility, a critical factor in drug bioavailability .
- In contrast, the bis(phenylmethyl)-substituted analog (MW 464.5 g/mol) exhibits high lipophilicity (XLogP3 = 4.6), likely limiting its solubility in polar solvents .
Bioactivity Implications :
- The bromobenzaldehyde moiety, common across all compounds, may contribute to electron-deficient aromatic interactions with biological targets, such as enzymes or receptors. This feature is frequently leveraged in kinase inhibitors and antimicrobial agents .
- Marine and plant-derived purine analogs (e.g., salternamides, imidazo-pyridines) demonstrate diverse bioactivities, including antimicrobial and anticancer properties. The target compound’s dihydroxypropyl group could mimic sugar moieties in nucleosides, enhancing binding to nucleic acid targets .
Synthetic Considerations :
- The synthesis of such compounds typically involves hydrazone formation between substituted purine-diones and benzaldehyde derivatives. However, the presence of sensitive groups (e.g., diols) in the target compound may require protective-group strategies to prevent side reactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone?
- Methodological Answer : The synthesis likely involves coupling 4-bromobenzaldehyde with a hydrazine derivative of the purine scaffold under controlled pH and temperature. Solvent choice (e.g., ethanol/methanol) and reaction time must be optimized to avoid side reactions, as seen in analogous hydrazone syntheses . Purification via column chromatography or recrystallization is critical, with monitoring by TLC or HPLC to confirm product formation.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR to confirm proton environments and carbon frameworks.
- HRMS to verify molecular weight (e.g., deviations <5 ppm indicate purity).
- IR Spectroscopy to detect functional groups like C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) .
- Melting point analysis to assess crystallinity and impurities .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Due to limited toxicological data, assume high hazard potential. Use PPE (gloves, goggles), fume hoods, and emergency protocols:
- Immediate eye flushing with water for 15 minutes if exposed .
- Skin decontamination via soap/water wash and removal of contaminated clothing .
- Avoid inhalation by working in well-ventilated areas.
Advanced Research Questions
Q. How do substituent variations on the purine core influence the compound’s reactivity and biological activity?
- Methodological Answer : Compare analogs with modified substituents (e.g., dihydroxypropyl vs. benzyl groups) using:
- Density Functional Theory (DFT) to predict electronic effects.
- In vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity. For example, replacing dihydroxypropyl with hydrophobic groups may alter binding affinity to biological targets .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR or HRMS)?
- Methodological Answer :
- Repeat synthesis to rule out impurities (e.g., reports 61% purity, requiring improved purification).
- Isotopic labeling or 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Computational modeling (e.g., Gaussian software) to simulate spectra and identify discrepancies .
Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Use pull-down assays with labeled compound or SPR (Surface Plasmon Resonance) to detect binding partners.
- Pathway analysis : RNA-seq or proteomics post-treatment to map affected pathways.
- Docking studies : Align the compound’s structure with active sites of enzymes (e.g., kinases) to predict interactions .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Optimize batch processes by controlling exothermic reactions (e.g., gradual reagent addition).
- Implement Process Analytical Technology (PAT) for real-time monitoring of parameters like pH and temperature.
- Validate purity at each scale-up stage using LC-MS and chiral HPLC .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities across similar hydrazone derivatives?
- Methodological Answer :
- Meta-analysis of literature to identify confounding variables (e.g., assay conditions, cell lines).
- Structure-Activity Relationship (SAR) studies to isolate critical functional groups. For instance, highlights that benzimidazole vs. thiazole substituents drastically alter bioactivity.
- Dose-response curves to compare potency thresholds under standardized conditions .
Comparative Studies
Q. What computational tools are recommended for comparing this compound with its analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
